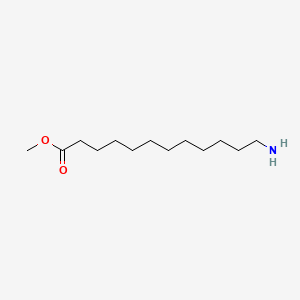
Methyl 12-aminododecanoate
Overview
Description
Methyl 12-aminododecanoate is an organic compound with the molecular formula C13H27NO2. It is a methyl ester derivative of 12-aminododecanoic acid. This compound is primarily known for its role as a precursor in the synthesis of Nylon 12, a high-performance polymer widely used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-aminododecanoate can be synthesized through a two-step process starting from methyl oleate. The first step involves the cross-metathesis of methyl oleate with allyl cyanide or homoallyl cyanide to produce methyl 11-cyano-9-undecenoate or 12-cyano-9-dodecenoate, respectively. The second step involves the hydrogenation of these intermediates to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable sources such as vegetable oils or microalgae. The process is optimized for high yield and efficiency, with a focus on minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-aminododecanoate undergoes various chemical reactions, including:
Hydrogenation: The reduction of unsaturated intermediates to form the final product.
Condensation: The formation of aldoximes from aldehydes and hydroxylamine, followed by reduction to primary amines.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or ruthenium.
Condensation: Requires hydroxylamine and the respective aldehyde, often carried out in the presence of a base.
Major Products Formed
The primary product formed from these reactions is this compound, which can be further utilized in the production of Nylon 12 .
Scientific Research Applications
Methyl 12-aminododecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of high-performance polymers like Nylon 12.
Biology: Studied for its potential use in biocatalysis and metabolic engineering.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 12-aminododecanoate primarily involves its role as a precursor in polymer synthesis. The compound undergoes polymerization to form long-chain polyamides, which are the backbone of Nylon 12. The molecular targets and pathways involved include the catalytic sites of the polymerization catalysts and the reactive intermediates formed during the process .
Comparison with Similar Compounds
Similar Compounds
Methyl 13-aminotridecanoate: Another precursor for Nylon 13, synthesized through a similar process.
Methyl 11-aminoundecanoate: Used in the production of Nylon 11, derived from ricinoleic acid.
Uniqueness
Methyl 12-aminododecanoate is unique due to its optimal chain length, which imparts desirable mechanical properties to Nylon 12. This makes it particularly suitable for applications requiring high strength and flexibility, such as automotive parts, medical devices, and electronic components .
Properties
IUPAC Name |
methyl 12-aminododecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSIOZEOQUDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394829 | |
| Record name | Methyl 12-aminododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-24-6 | |
| Record name | Methyl 12-aminododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)
![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)

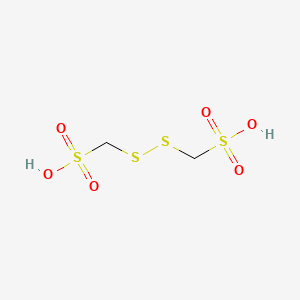

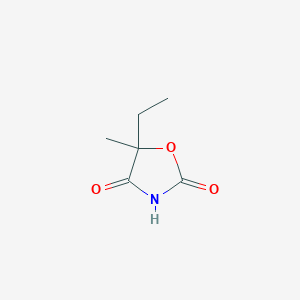
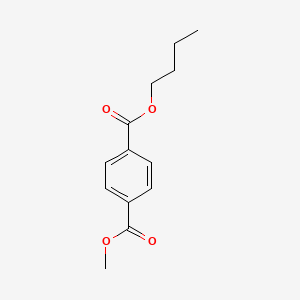

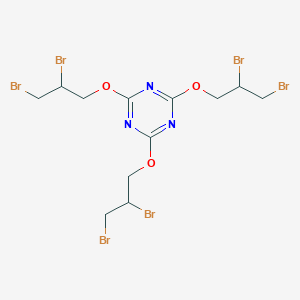
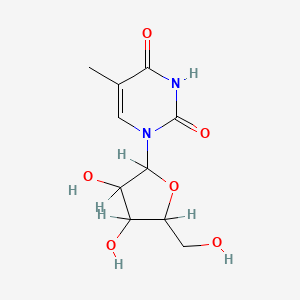
![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)

